molecular formula C13H19N B3283199 (R)-2-Phenethylpiperidine CAS No. 763067-36-3

(R)-2-Phenethylpiperidine

Cat. No.: B3283199
CAS No.: 763067-36-3
M. Wt: 189.3 g/mol
InChI Key: MOUYVILUKZKNDE-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-Phenethylpiperidine is a chiral piperidine derivative characterized by a phenethyl group (a benzene ring linked to an ethyl chain) substituted at the 2-position of the piperidine ring, with the R-configuration at the stereogenic center. This compound belongs to a broader class of piperidine alkaloids, which are notable for their diverse pharmacological activities and applications in drug discovery . Piperidine derivatives often exhibit conformational flexibility due to the six-membered ring structure, enabling interactions with biological targets such as receptors and enzymes. The stereochemistry of this compound is critical, as enantiomers can display distinct biological properties .

Synthetic routes to this compound may involve asymmetric synthesis or chiral resolution techniques, similar to methods described for (R)-2-ethylpiperidine .

Properties

IUPAC Name

(2R)-2-(2-phenylethyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-2-6-12(7-3-1)9-10-13-8-4-5-11-14-13/h1-3,6-7,13-14H,4-5,8-11H2/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUYVILUKZKNDE-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@H](C1)CCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Phenethylpiperidine can be achieved through several methods. One common approach involves the reductive amination of phenylacetaldehyde with piperidine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out in a solvent like methanol or ethanol under mild conditions.

Another method involves the catalytic hydrogenation of 2-phenethylpyridine using a chiral catalyst to obtain the desired ®-enantiomer. This process requires precise control of reaction conditions, including temperature, pressure, and the choice of catalyst.

Industrial Production Methods

In an industrial setting, the production of ®-2-Phenethylpiperidine may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and advanced chiral catalysts can enhance the efficiency and yield of the desired enantiomer. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity ®-2-Phenethylpiperidine.

Chemical Reactions Analysis

Types of Reactions

®-2-Phenethylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert ®-2-Phenethylpiperidine to its corresponding amine or other reduced forms.

    Substitution: The phenethyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperidines.

Scientific Research Applications

®-2-Phenethylpiperidine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in studies related to neurotransmitter systems and receptor binding.

    Medicine: ®-2-Phenethylpiperidine derivatives are investigated for their potential therapeutic effects, including analgesic and antidepressant properties.

    Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ®-2-Phenethylpiperidine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and signal transduction pathways. This modulation can result in various physiological effects, depending on the specific receptors and pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of (R)-2-Phenethylpiperidine and Analogous Compounds

Compound Name Structure Features Pharmacological Activity Synthesis Highlights Key References
This compound 2-phenethyl group, R-configuration Under investigation; potential CNS modulation Asymmetric synthesis or resolution
Fentanyl 4-anilido substitution, phenethyl group µ-opioid receptor agonist (analgesic) N-phenethylation of 4-piperidone
Glutethimide (R-isomer) 3-ethyl-3-phenyl-2,6-piperidinedione Sedative-hypnotic (historical use) Cyclization of glutaric anhydride
r-2,c-6-Diphenylpiperidine 2- and 6-phenyl substitutions Tranquilizer, antimicrobial Friedel-Crafts alkylation
5-(Hydroxymethyl)-5-phenylpiperidin-2-one 5-phenyl, 5-hydroxymethyl substitution Research applications in organic synthesis Hydroxymethylation of ketone

Structural and Pharmacological Differences

  • Fentanyl Analogs : Unlike this compound, fentanyl derivatives feature a 4-anilido-N-phenethyl substitution, which is critical for µ-opioid receptor binding and analgesic potency . The absence of the 4-anilido group in this compound suggests divergent biological targets.
  • Glutethimide: The R-isomer of glutethimide contains a diketone structure (2,6-piperidinedione), which confers sedative properties through GABAergic modulation. The phenethyl group in this compound may instead favor monoaminergic interactions .
  • In contrast, this compound’s single phenethyl group may prioritize hydrophobic interactions.

Research Findings and Implications

  • Pharmacological Potential: While fentanyl analogs dominate opioid research, this compound’s structure suggests unexplored CNS applications, possibly as a dopamine or serotonin modulator. Its chirality could reduce off-target effects compared to racemic mixtures .
  • Structural Activity Relationships (SAR) :
    • The phenethyl group’s lipophilicity correlates with enhanced bioavailability in piperidine derivatives .
    • Stereochemistry at the 2-position significantly impacts receptor affinity; for example, R-configuration in glutethimide increases sedative potency compared to the S-isomer .
  • Synthetic Challenges : Achieving high enantiomeric purity in this compound requires advanced chiral separation techniques, as seen in small-scale academic syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-Phenethylpiperidine
Reactant of Route 2
Reactant of Route 2
(R)-2-Phenethylpiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.